![molecular formula C10H9F2N3 B6335251 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240569-87-2](/img/structure/B6335251.png)
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine
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Description
1-(2,6-Difluorophenyl)methyl-1H-pyrazol-3-amine (DFPA) is an important intermediate in the synthesis of various drugs and other compounds. It is a simple, yet versatile compound that is used in many different applications. DFPA has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. DFPA has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
Scientific Research Applications
Antiepileptic Drug Development
This compound is structurally related to rufinamide , an antiepileptic drug used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome . The compound’s similarity to rufinamide suggests potential applications in the development of new antiepileptic medications. Research could explore its efficacy and safety profile, dosage forms, and therapeutic drug monitoring.
Pharmacological Studies
Given its structural characteristics, 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could be used in pharmacological studies to understand its mechanism of action. This could involve investigating its interaction with sodium channels and its potential to stabilize the inactive state of these channels .
Analytical Chemistry
The compound can be used in analytical chemistry, particularly in the development of stability-indicating assays. It could serve as a reference standard in high-performance liquid chromatography (HPLC) methods to determine the presence and concentration of related substances in pharmaceutical formulations .
Chemical Kinetics
Research into the chemical kinetics of 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could provide insights into its stability under various conditions. Studies could focus on its degradation pathways, the rate of degradation, and the conditions that influence its stability .
Therapeutic Drug Monitoring
Due to its structural relation to rufinamide, 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could be used in therapeutic drug monitoring. This would involve the measurement of drug concentrations in biological fluids to ensure appropriate therapeutic levels are maintained .
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUQEUWBKHKETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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